molecular formula C14H11ClFNO B12997735 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12997735
M. Wt: 263.69 g/mol
InChI Key: RTOIOEONNUSWJS-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with a chlorine atom at the 7th position and a fluorophenyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential biological activities compared to other oxazine derivatives.

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

7-chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H11ClFNO/c15-10-3-6-12-14(7-10)18-8-13(17-12)9-1-4-11(16)5-2-9/h1-7,13,17H,8H2

InChI Key

RTOIOEONNUSWJS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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